

Application Notes and Protocols for the Laboratory Use of Cedirogant

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Compound of Interest		
Compound Name:	Cedirogant	
Cat. No.:	B3325134	Get Quote

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Abstract

Cedirogant (also known as ABBV-157) is a potent, orally bioavailable small molecule that functions as an inverse agonist of the Retinoic Acid-Related Orphan Receptor gamma t (RORyt).[1][2][3] RORyt is a master transcriptional regulator pivotal for the differentiation and function of T helper 17 (Th17) cells and the production of pro-inflammatory cytokines, most notably Interleukin-17A (IL-17A) and IL-17F.[1][4] Dysregulation of the IL-23/IL-17 signaling axis, which is governed by RORyt, is strongly implicated in the pathogenesis of various autoimmune and inflammatory diseases, including psoriasis.[1][4][5][6] Cedirogant was developed to target this pathway and was investigated for the treatment of moderate to severe plaque psoriasis.[1][6] Although its clinical development was discontinued due to findings in preclinical toxicology studies, Cedirogant remains a valuable tool for in vitro and in vivo research aimed at understanding the role of RORyt and the Th17 pathway in health and disease.[4][7][8]

These application notes provide an overview of **Cedirogant**, its mechanism of action, and detailed protocols for its use in laboratory research.

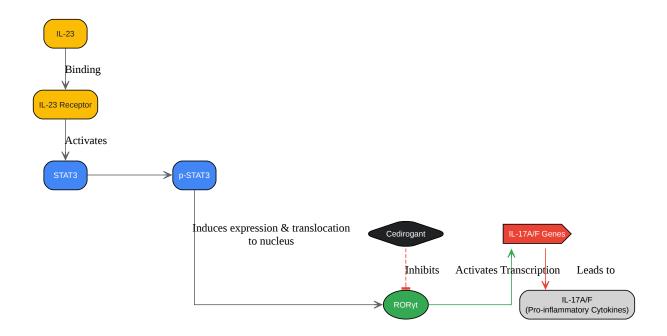
Mechanism of Action

Cedirogant exerts its effects by binding to the ligand-binding domain of RORyt. As an inverse agonist, it not only blocks the binding of potential activating ligands but also actively represses



the basal transcriptional activity of the receptor. This leads to a downstream reduction in the expression of RORyt target genes, including IL17A, IL17F, and IL23R.[4][5] The ultimate consequence is the inhibition of Th17 cell differentiation and the suppression of IL-17-mediated inflammatory responses.[1][4]

Signaling Pathway of Cedirogant's Action



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Cedirogant inhibits RORyt, blocking IL-17 production.

Quantitative Data Summary

While specific preclinical binding affinities and in vitro potencies for **Cedirogant** are not extensively published, data from clinical trials provide valuable insights into its pharmacokinetic and pharmacodynamic properties.



Table 1: Pharmacokinetic Parameters of Cedirogant in

Humans

Parameter	Value	Population	Dosing	Source
Time to Max. Concentration (Tmax)	2 - 5 hours	Healthy Volunteers & Psoriasis Patients	Single and Multiple Doses	[9][10]
Terminal Half-life (t½)	16 - 28 hours	Healthy Volunteers & Psoriasis Patients	Single and Multiple Doses	[9][10]
Accumulation Ratio	~1.2 to 1.8	Healthy Volunteers & Psoriasis Patients	Multiple Doses (75-375 mg q.d.)	[9][10]
Food Effect on Exposure	Minimal	Healthy Volunteers	Single Dose	[9][10]
Itraconazole Effect on Exposure	Limited	Healthy Volunteers	Single Dose	[9][10]
Apparent Clearance	24.5 L/day	Psoriasis Patients	375 mg q.d.	[11]
Apparent Volume of Distribution	28.2 L	Psoriasis Patients	375 mg q.d.	[11]

Table 2: Clinical Efficacy of Cedirogant in Moderate-to-Severe Psoriasis (Phase II)



Treatment Group (once daily)	PASI 75 Achievement at Week 16	Source
Placebo	0%	[1][5][7][12]
Cedirogant 75 mg	28.6% - 29%	[1][5][7][12]
Cedirogant 150 mg	7.7% - 8%	[1][5][7][12]
Cedirogant 375 mg	41.7% - 42%	[1][5][7][12]

Note: The Phase II study was terminated early; results should be interpreted in this context.[1] [5][7][12]

Table 3: Pharmacodynamic Activity of Cedirogant

Parameter	Value	Assay	Source
IC50 (ex vivo IL-17A inhibition)	0.56 mg/L	Ex vivo whole blood stimulation	[13]
Imax (ex vivo IL-17A inhibition)	0.76	Ex vivo whole blood stimulation	[13]

Experimental Protocols

The following are representative protocols for the characterization of RORyt inverse agonists like **Cedirogant**. Specific conditions may require optimization.

In Vitro Assays

This assay determines the binding affinity of **Cedirogant** to the RORyt protein.

Objective: To determine the inhibitory constant (Ki) of **Cedirogant** for the RORyt ligand-binding domain (LBD).

Materials:

Recombinant human RORyt-LBD



- Radioligand (e.g., [3H]-labeled RORyt agonist/inverse agonist)
- Cedirogant
- Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4
- Wash Buffer: Ice-cold Assay Buffer
- 96-well plates
- Glass fiber filters (pre-soaked in 0.3% polyethyleneimine)
- Scintillation fluid
- Microplate scintillation counter

Protocol:

- Prepare serial dilutions of Cedirogant in Assay Buffer.
- In a 96-well plate, add in order:
 - Assay Buffer
 - A fixed concentration of radioligand (typically at its Kd value)
 - Varying concentrations of Cedirogant or vehicle control.
 - Recombinant RORyt-LBD to initiate the binding reaction.
- Incubate the plate for 60-90 minutes at room temperature with gentle agitation to reach equilibrium.
- To determine non-specific binding, a parallel set of wells should contain a high concentration of a known, unlabeled RORyt ligand.
- Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester.
- Wash the filters multiple times with ice-cold Wash Buffer to remove unbound radioligand.



- Dry the filters and place them in scintillation vials with scintillation fluid.
- Quantify the radioactivity using a microplate scintillation counter.
- Calculate specific binding by subtracting non-specific binding from total binding.
- Determine the IC50 value by plotting the percent specific binding against the log concentration of Cedirogant and fitting the data to a sigmoidal dose-response curve.
- Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is
 the concentration of the radioligand and Kd is its dissociation constant.

This assay evaluates the functional effect of **Cedirogant** on primary T cells.

Objective: To measure the dose-dependent inhibition of Th17 cell differentiation and IL-17A production by **Cedirogant**.

Materials:

- Human Peripheral Blood Mononuclear Cells (PBMCs)
- Naive CD4+ T cell isolation kit
- RPMI-1640 medium supplemented with 10% FBS, L-glutamine, and penicillin-streptomycin
- Anti-human CD3 and anti-human CD28 antibodies (plate-bound or beads)
- Th17 polarizing cytokines: IL-6, IL-1β, IL-23, TGF-β
- Anti-IL-4 and anti-IFN-y neutralizing antibodies
- Cedirogant
- Cell stimulation cocktail (e.g., PMA and Ionomycin)
- Brefeldin A or Monensin
- Human IL-17A ELISA kit or antibodies for intracellular cytokine staining (ICS) and flow cytometry

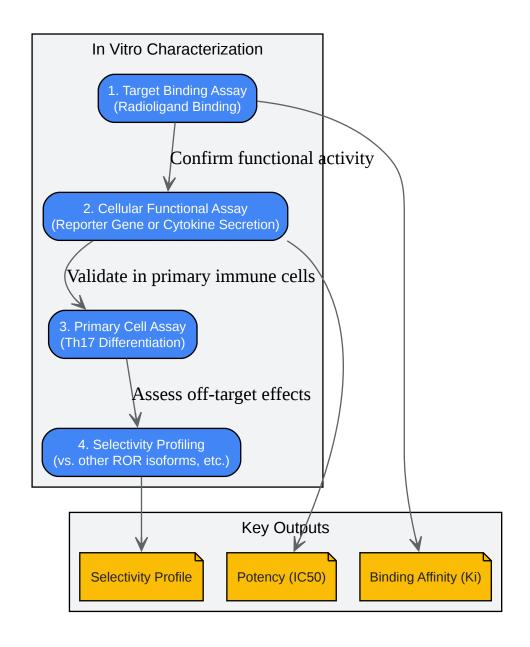


Protocol:

- Isolate naive CD4+ T cells from human PBMCs.
- Activate the T cells with plate-bound anti-CD3 and soluble anti-CD28 antibodies in the presence of Th17 polarizing cytokines and neutralizing anti-IL-4 and anti-IFN-y antibodies.
- Simultaneously, treat the cells with serial dilutions of **Cedirogant** or vehicle control.
- Culture the cells for 3-5 days at 37°C in a 5% CO2 incubator.
- For the final 4-6 hours of culture, restimulate the cells with a cell stimulation cocktail in the presence of a protein transport inhibitor (Brefeldin A or Monensin) for ICS, or without for ELISA.
- For ELISA: Collect the culture supernatants and measure the concentration of IL-17A using a commercial ELISA kit according to the manufacturer's instructions.
- For ICS: Harvest the cells, wash, and perform surface staining for CD4. Then, fix and permeabilize the cells and perform intracellular staining for IL-17A.
- Analyze the percentage of IL-17A-producing CD4+ T cells by flow cytometry.
- Plot the IL-17A concentration or the percentage of IL-17A+ cells against the log concentration of Cedirogant to determine the IC50 value.

Experimental Workflow for In Vitro Characterization





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